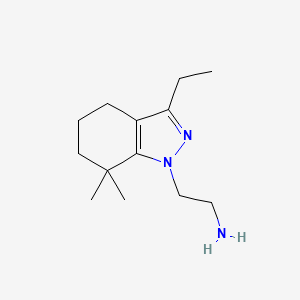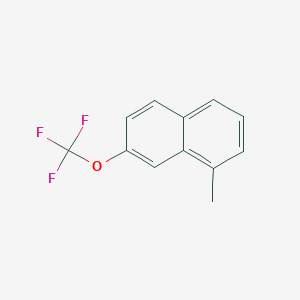
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Etil-7,7-dimetil-4,5,6,7-tetrahidro-1H-indazol-1-il)etanamina es un compuesto orgánico sintético que pertenece a la familia de los indazoles. Los indazoles son compuestos orgánicos aromáticos heterocíclicos conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-Etil-7,7-dimetil-4,5,6,7-tetrahidro-1H-indazol-1-il)etanamina generalmente implica los siguientes pasos:
Formación del Núcleo de Indazol: El núcleo de indazol se puede sintetizar mediante la ciclización de hidrazonas con aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Reacciones de Sustitución: Los grupos etilo y dimetilo se introducen mediante reacciones de alquilación utilizando haluros de alquilo adecuados en presencia de una base.
Aminación: La cadena lateral de etanamina se une a través de reacciones de sustitución nucleofílica, a menudo utilizando etilendiamina o reactivos similares.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza. Esto a menudo incluye:
Catalizadores: Uso de catalizadores para mejorar las velocidades de reacción.
Solventes: Selección de solventes apropiados para facilitar las reacciones.
Control de Temperatura y Presión: Control preciso de las condiciones de reacción para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-Etil-7,7-dimetil-4,5,6,7-tetrahidro-1H-indazol-1-il)etanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a óxidos correspondientes utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción del anillo de indazol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica en la cadena lateral de etanamina.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Productos Principales
Oxidación: Formación de óxidos de indazol.
Reducción: Formación de derivados de indazol reducidos.
Sustitución: Formación de varios derivados de etanamina sustituidos.
Aplicaciones Científicas De Investigación
2-(3-Etil-7,7-dimetil-4,5,6,7-tetrahidro-1H-indazol-1-il)etanamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Etil-7,7-dimetil-4,5,6,7-tetrahidro-1H-indazol-1-il)etanamina implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: Puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías: Puede influir en varias vías bioquímicas, lo que potencialmente lleva a efectos terapéuticos como la inhibición de la proliferación celular o la inducción de la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
Indazol: El compuesto padre con una estructura más simple.
2-Fenilindazol: Un derivado con una sustitución de fenilo.
3-Metilindazol: Un derivado con una sustitución de metilo.
Singularidad
2-(3-Etil-7,7-dimetil-4,5,6,7-tetrahidro-1H-indazol-1-il)etanamina es única debido a sus sustituciones específicas, que pueden conferir actividades biológicas y propiedades químicas distintas en comparación con otros derivados de indazol.
Propiedades
Fórmula molecular |
C13H23N3 |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-(3-ethyl-7,7-dimethyl-5,6-dihydro-4H-indazol-1-yl)ethanamine |
InChI |
InChI=1S/C13H23N3/c1-4-11-10-6-5-7-13(2,3)12(10)16(15-11)9-8-14/h4-9,14H2,1-3H3 |
Clave InChI |
YWGRXEYFCSJNBH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1CCCC2(C)C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)






![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)


![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)

